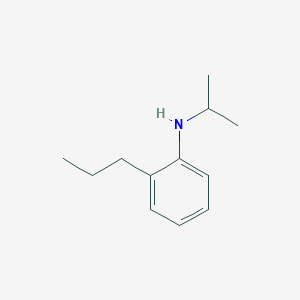
N-(propan-2-yl)-2-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-2-propylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with propan-2-yl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-propylaniline typically involves the alkylation of aniline with propan-2-yl and propyl halides. One common method is the reaction of aniline with propan-2-yl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where aniline is reacted with the appropriate alkyl halides in the presence of a phase-transfer catalyst. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(propan-2-yl)-2-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-propylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar alkyl groups but different chemical properties.
Diisopropylamine: A secondary amine with similar alkyl groups but different reactivity.
N,N-Dimethylaniline: An aniline derivative with different alkyl groups
Uniqueness
N-(propan-2-yl)-2-propylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-propan-2-yl-2-propylaniline |
InChI |
InChI=1S/C12H19N/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
XIFDTNDLTCYGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


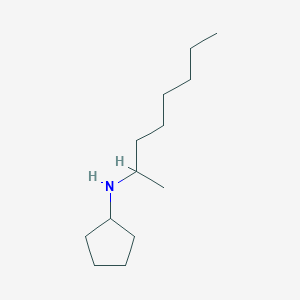

![2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride](/img/structure/B13283588.png)
![{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine](/img/structure/B13283594.png)
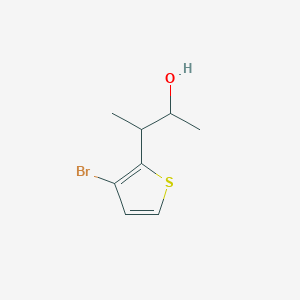
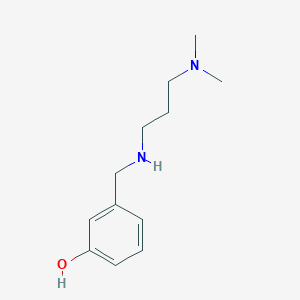


![5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine](/img/structure/B13283637.png)
![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B13283643.png)
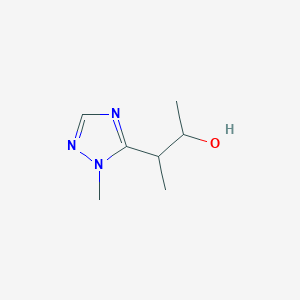
![[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13283653.png)
![4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13283655.png)
![7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13283661.png)
